molecular formula C10H12BrFO2 B1408325 3-(3-Bromo-5-fluorophenoxy)-2-methylpropan-1-ol CAS No. 1593741-14-0

3-(3-Bromo-5-fluorophenoxy)-2-methylpropan-1-ol

Cat. No.: B1408325
CAS No.: 1593741-14-0
M. Wt: 263.1 g/mol
InChI Key: NXDCEAGQBOWDPK-UHFFFAOYSA-N
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Description

3-(3-Bromo-5-fluorophenoxy)-2-methylpropan-1-ol is a chiral secondary alcohol featuring a phenoxy ether backbone substituted with bromine and fluorine at the 3- and 5-positions of the aromatic ring, respectively. This compound belongs to a class of structurally related molecules designed for applications in medicinal chemistry, particularly as modulators of biological targets such as the cystic fibrosis transmembrane conductance regulator (CFTR) . The stereochemistry of the 2-methylpropan-1-ol moiety (R- or S-configuration) and the electronic/steric effects of the halogen substituents critically influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

3-(3-bromo-5-fluorophenoxy)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO2/c1-7(5-13)6-14-10-3-8(11)2-9(12)4-10/h2-4,7,13H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDCEAGQBOWDPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)COC1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-5-fluorophenoxy)-2-methylpropan-1-ol typically involves the reaction of 3-bromo-5-fluorophenol with 2-methylpropan-1-ol under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-5-fluorophenoxy)-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine and fluorine substituents can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 3-(3-Bromo-5-fluorophenoxy)-2-methylpropanal.

    Reduction: Formation of 3-(3-Fluorophenoxy)-2-methylpropan-1-ol.

    Substitution: Formation of 3-(3-Amino-5-fluorophenoxy)-2-methylpropan-1-ol.

Scientific Research Applications

3-(3-Bromo-5-fluorophenoxy)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique substituents.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-5-fluorophenoxy)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The bromine and fluorine substituents can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and analytical differences between 3-(3-Bromo-5-fluorophenoxy)-2-methylpropan-1-ol and its analogs:

Compound Name Substituents on Phenoxy Ring Molecular Formula (Calculated) Enantiomeric Excess (ee) Purity Synthesis Key Steps
This compound 3-Br, 5-F C₁₀H₁₁BrFO₂ Not reported >99%* Reaction of 3-bromo-5-fluorophenol with (R/S)-3-bromo-2-methylpropan-1-ol in DMF, HPLC purification
(R)-3-(4-Fluorophenoxy)-2-methylpropan-1-ol (11e) 4-F C₁₀H₁₃FO₂ Not reported >99% 4-Fluorophenol + (R)-3-bromo-2-methylpropan-1-ol in DMF, HPLC
(R)-3-(4-Bromophenoxy)-2-methylpropan-1-ol (11f) 4-Br C₁₀H₁₃BrO₂ Not reported >99% 4-Bromophenol + (R)-3-bromo-2-methylpropan-1-ol in DMF, HPLC
(S)-3-(2,4-Di-tert-butylphenoxy)-2-methylpropan-1-ol (ent-11d) 2,4-di-t-Bu C₁₇H₂₈O₂ 98% >99% (S)-3-bromo-2-methylpropan-1-ol + 2,4-di-tert-butylphenol, HPLC

Notes:

  • Substituent Effects: The 3-bromo-5-fluoro substitution in the target compound introduces a unique electronic profile.
  • Steric Considerations : The 3,5-dihalogenated arrangement minimizes steric hindrance compared to bulkier substituents (e.g., 2,4-di-tert-butyl in ent-11d), which may improve binding to sterically sensitive targets like CFTR .
  • Enantiopurity : While ee data for the target compound are unavailable, analogs like ent-11d achieved >98% ee via chiral HPLC, suggesting similar enantiocontrol is feasible for the target molecule .

Research Findings and Implications

  • Biological Activity: Though direct data for the target compound are lacking, structural analogs with halogenated phenoxy groups (e.g., 11e, 11f) have shown promise as CFTR modulators. The dual halogenation in the target compound may synergistically enhance potency or selectivity .

Biological Activity

3-(3-Bromo-5-fluorophenoxy)-2-methylpropan-1-ol is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features, which include a bromine atom and a fluorine atom attached to a phenoxy group, along with a hydroxyl group. This article explores the biological activity of this compound, summarizing key findings from various studies, including its potential therapeutic applications and mechanisms of action.

Molecular Formula: CHBrFNO
Molecular Weight: Approximately 277.12 g/mol

The presence of halogen substituents (bromine and fluorine) is known to enhance the compound's binding affinity to various biological targets, influencing its pharmacological properties. The hydroxyl group contributes to hydrogen bonding capabilities, which may stabilize interactions with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The unique combination of substituents enhances its potential interactions with enzymes involved in metabolic pathways. Research indicates that this compound may modulate the activity of certain receptors and enzymes, potentially influencing pathways related to inflammation and cancer.

Biological Activity Summary

Activity Type Description
Anticancer Potential Preliminary studies suggest potential applications in cancer treatment, particularly in targeting signaling pathways involved in tumor growth.
Anti-inflammatory Effects The compound may exhibit anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.
Enzyme Interaction Enhanced binding affinity to specific enzymes has been noted, suggesting possible roles as biochemical probes.

Case Studies and Experimental Data

  • Anticancer Activity:
    • A study investigated the effects of various compounds similar in structure to this compound on human cancer cell lines. Initial findings indicated that compounds with similar halogen substitutions exhibited significant inhibitory effects on cancer cell proliferation .
  • Mechanistic Studies:
    • Interaction studies have shown that this compound can bind to specific receptors involved in cell signaling pathways. This binding may facilitate modulation of downstream signaling cascades, potentially impacting cellular responses to growth factors .
  • Synthesis and Purification:
    • The synthesis typically involves the reaction of 3-bromo-5-fluorophenol with 2-methylpropan-1-ol using potassium carbonate as a base in dimethylformamide at elevated temperatures. Advanced purification techniques are essential for achieving high purity levels necessary for biological assays .

Future Directions

Further research is warranted to elucidate the detailed pharmacological profile of this compound. Potential areas for future studies include:

  • In Vivo Studies: To assess the therapeutic efficacy and safety profile in animal models.
  • Mechanistic Investigations: To better understand how this compound interacts at the molecular level with its biological targets.
  • Structural Modifications: Exploring derivatives of this compound could lead to enhanced biological activity or selectivity for specific targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-Bromo-5-fluorophenoxy)-2-methylpropan-1-ol
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3-(3-Bromo-5-fluorophenoxy)-2-methylpropan-1-ol

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